3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid
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Overview
Description
3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid is a complex organic compound that features a pyridine ring substituted with a methylpyrrolidinyl group and a propynoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid typically involves multi-step organic synthesis techniques. One common approach is to start with the preparation of the pyridine ring, followed by the introduction of the methylpyrrolidinyl group through nucleophilic substitution reactions. The final step involves the addition of the propynoic acid group under controlled conditions to ensure the integrity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure settings.
Chemical Reactions Analysis
Types of Reactions
3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce pyrrolidine derivatives.
Scientific Research Applications
3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Nicotine: Shares a similar pyridine ring structure with a methylpyrrolidinyl group.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring and various substituents.
Uniqueness
3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid is unique due to the presence of the propynoic acid group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-[5-(1-methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid |
InChI |
InChI=1S/C13H14N2O2/c1-15-6-2-3-12(15)11-7-10(8-14-9-11)4-5-13(16)17/h7-9,12H,2-3,6H2,1H3,(H,16,17) |
InChI Key |
HMXRCWCGHHLXCX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C2=CN=CC(=C2)C#CC(=O)O |
Origin of Product |
United States |
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